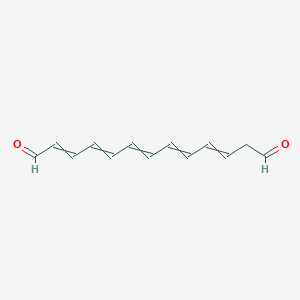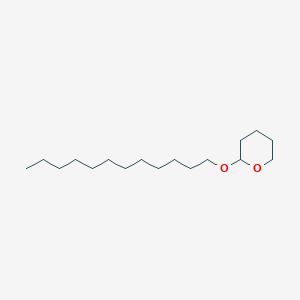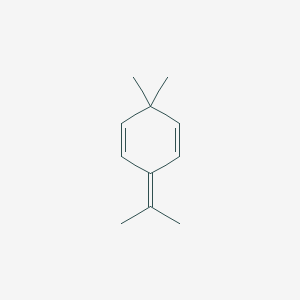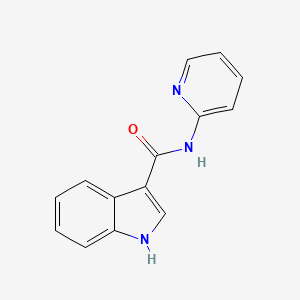![molecular formula C13H33NOSi3Sn B14503925 [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) CAS No. 65057-77-4](/img/structure/B14503925.png)
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) is notable for its unique structure, which includes both silicon and tin atoms, making it a subject of interest in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a stannane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of functional groups.
Substitution: It can participate in substitution reactions where one of its groups is replaced by another group.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from reactions involving [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or amines, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) has a wide range of applications in scientific research, including:
Biology: The compound’s ability to modify functional groups makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) involves the generation of reactive intermediates, such as radicals, which then participate in subsequent reactions. The compound’s silicon and tin atoms play a crucial role in stabilizing these intermediates, allowing for controlled and selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) can be compared with other organosilicon compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares similar applications but differs in its structural composition.
Trimethylsilyl chloride: Commonly used in the synthesis of organosilicon compounds, it serves as a precursor in the preparation of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane).
The uniqueness of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
65057-77-4 |
|---|---|
Molekularformel |
C13H33NOSi3Sn |
Molekulargewicht |
422.37 g/mol |
IUPAC-Name |
[isocyanato-bis(trimethylsilylmethyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/3C4H11Si.CNO.Sn/c3*1-5(2,3)4;2-1-3;/h3*1H2,2-4H3;;/q;;;-1;+1 |
InChI-Schlüssel |
FTDHONUJJLOGHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Sn](C[Si](C)(C)C)(C[Si](C)(C)C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)


![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)






![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)

